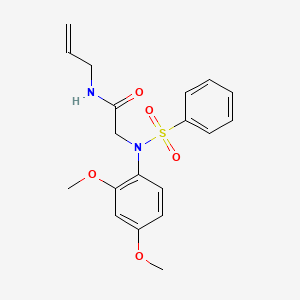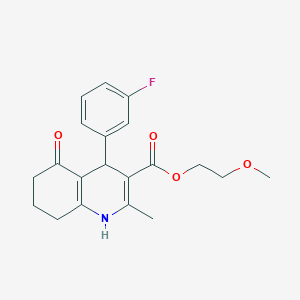
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as CCB, is a chemical compound that has been widely studied for its potential applications in scientific research. CCB is a urea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is not yet fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has also been shown to inhibit the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its relatively low toxicity. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea. One area of research is in the development of new derivatives of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea that may have improved efficacy and/or reduced toxicity. Another area of research is in the identification of new targets for N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, which may expand its potential applications in scientific research. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to optimize its use in clinical settings.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is a promising compound that has been extensively studied for its potential applications in scientific research. Its anti-tumor, anti-angiogenic, anti-inflammatory, and neuroprotective effects make it a versatile compound that may have a variety of applications in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, its low toxicity and relative ease of synthesis make it an attractive compound for further research.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 4-chlorobenzylamine with 4-chloro-2-fluorobenzoyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea as a white crystalline solid. The synthesis of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is relatively straightforward and has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have potent anti-tumor effects in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has also been shown to have anti-angiogenic effects, which may be useful in preventing the growth and spread of tumors.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBOLFHNLWNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-chloro-2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)

![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)

